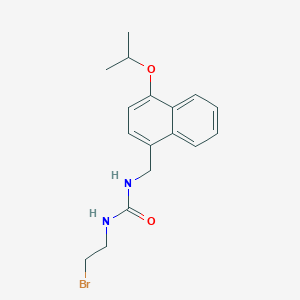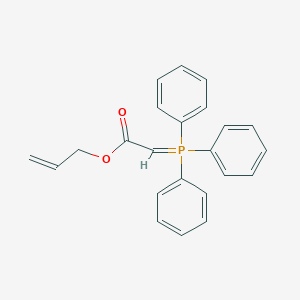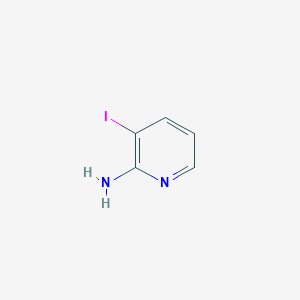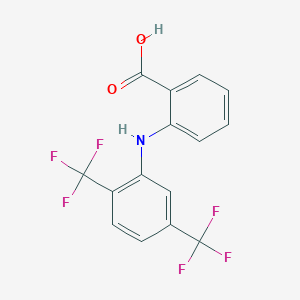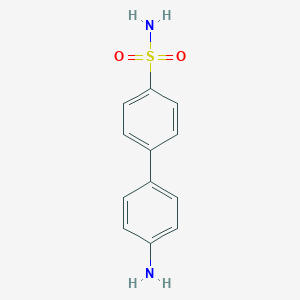
4'-Aminobiphenyl-4-Sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobiphenyl-4-sulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative of biphenyl, which is a common organic compound. 4-Aminobiphenyl-4-sulfonamide is known for its diverse applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
4-Aminobiphenyl-4-sulfonamide has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions in biological systems. The compound can also be used as a tool to study the binding of ligands to proteins. Additionally, 4-Aminobiphenyl-4-sulfonamide has been used in the development of novel drugs for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 4-Aminobiphenyl-4-sulfonamide involves the interaction of the compound with target molecules. The compound can bind to metal ions, proteins, and other biomolecules, leading to changes in their structure and function. The binding of 4-Aminobiphenyl-4-sulfonamide to target molecules can be studied using various techniques, including fluorescence spectroscopy and X-ray crystallography.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Aminobiphenyl-4-sulfonamide depend on its target molecules. The compound can affect the activity of enzymes, alter the function of proteins, and modulate cellular signaling pathways. In addition, 4-Aminobiphenyl-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Aminobiphenyl-4-sulfonamide in lab experiments include its ease of synthesis, low cost, and versatility. The compound can be used in a wide range of experiments, from basic research to drug development. However, there are also limitations to its use. For example, 4-Aminobiphenyl-4-sulfonamide can be toxic to cells at high concentrations, and its fluorescent properties can be affected by environmental factors such as pH and temperature.
Orientations Futures
There are many potential future directions for research on 4-Aminobiphenyl-4-sulfonamide. One area of interest is the development of new drugs based on the compound's structure and properties. Another area of research is the study of its interactions with specific target molecules, such as metal ions and proteins. Additionally, the use of 4-Aminobiphenyl-4-sulfonamide in imaging and diagnostic applications is an area of growing interest.
Conclusion
In conclusion, 4-Aminobiphenyl-4-sulfonamide is a versatile and useful compound in scientific research. Its ease of synthesis and diverse applications make it a valuable tool for investigating the structure and function of biomolecules. While there are limitations to its use, the potential future directions for research on 4-Aminobiphenyl-4-sulfonamide are promising, and it is likely to remain an important compound in the field of biochemistry and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4-Aminobiphenyl-4-sulfonamide involves the reaction of 4-aminobiphenyl with sulfuric acid and sodium nitrite. The reaction results in the formation of diazonium salt, which is then treated with sodium sulfite to form the final product, 4-Aminobiphenyl-4-sulfonamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
Propriétés
Numéro CAS |
100142-87-8 |
|---|---|
Nom du produit |
4'-Aminobiphenyl-4-Sulfonamide |
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
4-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
Clé InChI |
OFWFFDCOBHXZME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



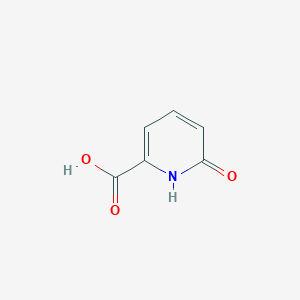
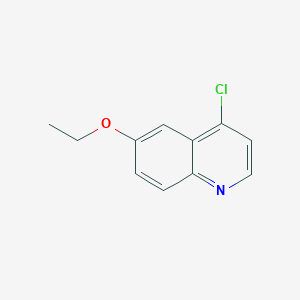
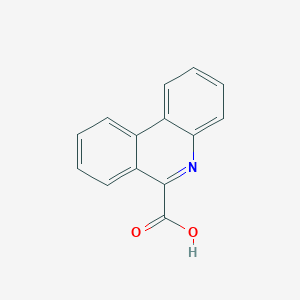
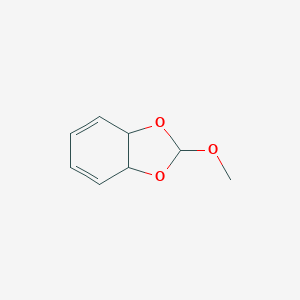

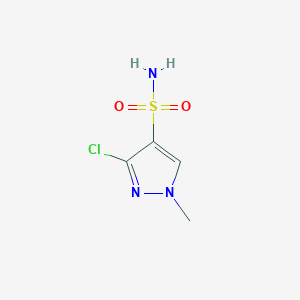


![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
